molecular formula C12H8Cl2N2O B2995582 Benzamide,4-chloro-n-(6-chloro-2-pyridinyl)- CAS No. 618445-04-8

Benzamide,4-chloro-n-(6-chloro-2-pyridinyl)-

Cat. No.: B2995582
CAS No.: 618445-04-8
M. Wt: 267.11
InChI Key: KQEKUTWBVYAJDZ-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-n-(6-chloro-2-pyridinyl)-: is a chemical compound with the molecular formula C12H8Cl2N2O It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and the amide nitrogen is bonded to a 6-chloro-2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-chloro-n-(6-chloro-2-pyridinyl)- typically involves the reaction of 4-chlorobenzoyl chloride with 6-chloro-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-n-(6-chloro-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Uniqueness: Benzamide, 4-chloro-n-(6-chloro-2-pyridinyl)- is unique due to the presence of both chlorine substitutions on the benzene and pyridine rings. This dual substitution pattern can enhance its reactivity and binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-N-(6-chloropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-6-4-8(5-7-9)12(17)16-11-3-1-2-10(14)15-11/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEKUTWBVYAJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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